Cas no 100511-78-2 (methyl 3-4-(aminomethyl)phenylpropanoate)

Methyl 3-(4-(aminomethyl)phenyl)propanoate is a versatile organic compound featuring both an ester and an aminomethyl functional group, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of the aminomethyl group allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. The ester moiety provides reactivity for hydrolysis or transesterification, broadening its utility in multi-step synthetic routes. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where its bifunctional structure facilitates efficient molecular modifications. High purity and consistent quality ensure reliable performance in demanding applications.
methyl 3-4-(aminomethyl)phenylpropanoate structure
100511-78-2 structure
Product Name:methyl 3-4-(aminomethyl)phenylpropanoate
CAS No:100511-78-2
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD08060494
CID:62158
PubChem ID:413297
Update Time:2025-10-29

methyl 3-4-(aminomethyl)phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-[4-(aminomethyl)phenyl]propionate
    • methyl 3-(4-aminomethylphenyl)propanoate
    • 4-(2-Methoxycarbonylethyl)benzylamine
    • Methyl 3-[4-(Aminomethyl)phenyl]propanoate
    • 3-(4-aminomethylphenyl)propionic acid methyl ester
    • 4-(2-methoxycarbonyl-ethyl)-benzylamine
    • Benzenepropanoic acid,4-(aminomethyl)-,methyl ester
    • methyl 4-aminomethylhydrocinnamate
    • 3-(4-Aminomethyl-phenyl)-propionic acid methyl ester
    • methyl 3-4-(aminomethyl)phenylpropanoate
    • TS-00278
    • OQZWLJLXFNYXKR-UHFFFAOYSA-N
    • SCHEMBL2851609
    • DTXSID60328696
    • SB30060
    • methyl 3-(4-(aminomethyl)phenyl)propanoate
    • FT-0651897
    • NSC 46327
    • Benzenepropanoic acid, 4-(aminomethyl)-, methyl ester
    • AKOS015890606
    • CS-0034234
    • A16209
    • 100511-78-2
    • EN300-1722551
    • SPIRO[CYCLOPENTANE-1,9-(2,6-DIBROMO-FLUORENE)]
    • F16395
    • AMY18108
    • Methyl 3-[4-(aminomethyl)phenyl]propionate, AldrichCPR
    • MDL: MFCD08060494
    • Inchi: 1S/C11H15NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5H,6-8,12H2,1H3
    • InChI Key: OQZWLJLXFNYXKR-UHFFFAOYSA-N
    • SMILES: O(C)C(CCC1C=CC(CN)=CC=1)=O

Computed Properties

  • Exact Mass: 193.11000
  • Monoisotopic Mass: 193.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.3A^2

Experimental Properties

  • Density: 1.081
  • Boiling Point: 299.4°Cat760mmHg
  • Flash Point: 155°C
  • Refractive Index: 1.53
  • PSA: 52.32000
  • LogP: 1.95120

methyl 3-4-(aminomethyl)phenylpropanoate Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

methyl 3-4-(aminomethyl)phenylpropanoate Pricemore >>

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methyl 3-4-(aminomethyl)phenylpropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:100511-78-2)methyl 3-4-(aminomethyl)phenylpropanoate
Order Number:A16209
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):273.0
Email:sales@amadischem.com

Additional information on methyl 3-4-(aminomethyl)phenylpropanoate

Introduction to Methyl 3-4-(aminomethyl)phenylpropanoate (CAS No. 100511-78-2)

Methyl 3-4-(aminomethyl)phenylpropanoate, with the chemical formula C11H15NO2 and CAS number 100511-78-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.

The molecular structure of methyl 3-4-(aminomethyl)phenylpropanoate features a phenyl ring substituted with an aminomethyl group at the 3 and 4 positions, linked to a propanoate ester moiety. This configuration suggests a high degree of reactivity, making it a valuable building block for further functionalization. The presence of both amine and ester functionalities provides multiple points for chemical modification, enabling the synthesis of complex derivatives with tailored properties.

In recent years, there has been growing interest in the exploration of bioactive molecules derived from aromatic heterocycles. The phenyl ring in methyl 3-4-(aminomethyl)phenylpropanoate serves as an excellent scaffold for designing molecules with potential pharmacological activity. Studies have demonstrated that such derivatives can exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The aminomethyl group, in particular, is known to enhance binding affinity to biological targets, making it a crucial feature for drug design.

One of the most compelling aspects of methyl 3-4-(aminomethyl)phenylpropanoate is its versatility in synthetic chemistry. The ester group can be readily hydrolyzed or transesterified, allowing for the introduction of various functional groups at different positions on the molecule. This flexibility is particularly useful in medicinal chemistry, where precise control over molecular structure is essential for optimizing biological activity. Additionally, the amine functionality can participate in condensation reactions, such as Schiff base formation, further expanding the synthetic possibilities.

The pharmaceutical industry has been actively investigating novel compounds with potential therapeutic applications. Methyl 3-4-(aminomethyl)phenylpropanoate has emerged as a promising candidate due to its structural features and synthetic utility. Researchers have been exploring its derivatives as inhibitors of key enzymes involved in disease pathways. For instance, modifications to the phenyl ring and amine group have led to compounds with enhanced binding affinity to targets such as kinases and proteases. These findings highlight the compound's potential as a lead molecule in drug discovery efforts.

Recent advances in computational chemistry have further accelerated the development of new derivatives of methyl 3-4-(aminomethyl)phenylpropanoate. Molecular modeling techniques allow researchers to predict the binding modes and interactions of these compounds with biological targets with high accuracy. This approach has enabled the rapid identification of promising candidates for further experimental validation. The integration of computational methods with traditional synthetic chemistry has significantly shortened the time required to develop novel drug candidates.

The synthesis of complex molecules often requires multi-step reactions involving various reagents and conditions. Methyl 3-4-(aminomethyl)phenylpropanoate serves as an excellent intermediate in such processes due to its structural complexity and reactivity. The compound can be easily modified through nucleophilic substitution reactions at both the ester and amine groups, allowing for the introduction of diverse functional groups. This adaptability makes it a valuable tool for synthetic chemists working on challenging molecular architectures.

In conclusion, methyl 3-4-(aminomethyl)phenylpropanoate (CAS No. 100511-78-2) represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and synthetic utility make it a valuable building block for developing novel therapeutic agents. The ongoing research into its derivatives underscores its importance as a lead molecule in drug discovery efforts. As computational methods continue to evolve, the potential applications of this compound are expected to expand further, offering new opportunities for therapeutic innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:100511-78-2)methyl 3-4-(aminomethyl)phenylpropanoate
A16209
Purity:99%
Quantity:1g
Price ($):273.0
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